molecular formula C18H21N3OS B3016988 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one CAS No. 2034293-56-4

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one

Cat. No.: B3016988
CAS No.: 2034293-56-4
M. Wt: 327.45
InChI Key: AAMOQZCDOKINMM-UHFFFAOYSA-N
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Description

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a 3-(phenylthio)propan-1-one side chain. This structure combines a rigid bicyclic framework with sulfur-containing and ketone functionalities, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-18(8-11-23-16-4-2-1-3-5-16)20-9-10-21-15(13-20)12-17(19-21)14-6-7-14/h1-5,12,14H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMOQZCDOKINMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a type of metabotropic receptor that plays a crucial role in the central nervous system. It is involved in various neurological processes and disorders.

Biochemical Pathways

The action of this compound on mGluR2 affects the glutamatergic signaling pathway. By reducing the response of mGluR2 to glutamate, it modulates the excitatory synaptic transmission in the brain. This modulation can influence various downstream effects, potentially impacting neurological processes and disorders where mGluR2 is involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a NAM of mGluR2, it could potentially reduce excitatory neurotransmission in certain areas of the brain. This could have therapeutic implications for disorders involving hyperactive glutamatergic signaling.

Biological Activity

The compound 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one is a member of the dihydropyrazolo family, which has garnered attention for its potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H17N3S\text{C}_{15}\text{H}_{17}\text{N}_3\text{S}

This structure features a dihydropyrazolo core, which is known for its diverse biological activities. The cyclopropyl group and phenylthio moiety contribute to its unique pharmacological profile.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). A derivative of this compound, referred to as GYH2-18 , demonstrated significant anti-HBV activity. In vitro evaluations showed that certain derivatives exhibited low cytotoxicity and favorable pharmacokinetic profiles, indicating their potential as therapeutic agents against HBV infection .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar pyrazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Structure-activity relationship studies suggest that modifications to the pyrazole ring can enhance COX-2 inhibition, leading to potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components. Key findings from SAR studies include:

  • Cyclopropyl Group : Enhances binding affinity to target proteins.
  • Phenylthio Moiety : Contributes to lipophilicity, improving membrane permeability.
  • Dihydropyrazolo Core : Essential for biological activity; modifications can lead to increased potency against specific targets.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has rapid clearance rates in vivo. For instance, one study reported a half-life of approximately 10 minutes in mice following intravenous administration. This rapid metabolism may limit its therapeutic window but also suggests avenues for prodrug development .

Table: Summary of Pharmacokinetic Properties

ParameterValue
Half-life~10 minutes
ClearanceRapid
BioavailabilityNeeds optimization

Case Study 1: Anti-HBV Activity

In a study conducted by Roche INC., derivatives of the compound were synthesized and evaluated for their anti-HBV activity. Notably, compounds 2f and 3k exhibited excellent efficacy with minimal cytotoxicity. This study emphasized the importance of chirality in enhancing antiviral effects, with specific isomers showing significantly higher activity than others .

Case Study 2: COX-2 Inhibition

A series of sulfonamide-containing pyrazole derivatives were tested for COX-2 inhibition. The lead compound demonstrated potent inhibition comparable to established COX-2 inhibitors like celecoxib. This highlights the potential of dihydropyrazolo compounds in developing new anti-inflammatory drugs .

Scientific Research Applications

mTOR Inhibition

Research has indicated that compounds similar to 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one may act as inhibitors of the mTOR (mechanistic target of rapamycin) pathway. The mTOR pathway is crucial for regulating cell growth and metabolism, making it a target for cancer therapy. Inhibitors can potentially slow down tumor growth and enhance the efficacy of existing treatments .

Antiviral Activity

Studies have identified derivatives of the dihydropyrazolo[1,5-a]pyrazine scaffold as promising candidates in the fight against viral infections such as Hepatitis B virus (HBV). For instance, modifications to the structure have shown enhanced anti-HBV activity with low cytotoxicity profiles. This suggests that this compound could be explored further for antiviral drug development .

Modulation of Receptor Activity

The compound has been investigated for its role as a negative allosteric modulator of metabotropic glutamate receptors (mGluR). This modulation can influence neurotransmission and may provide therapeutic avenues for treating neurological disorders such as schizophrenia and anxiety disorders. The structural characteristics of the compound allow it to selectively interact with these receptors, potentially leading to new treatments .

Case Studies

StudyFocusFindings
Study on mTOR Inhibition Evaluated the efficacy of pyrazolo compounds as mTOR inhibitorsDemonstrated significant inhibition of mTOR activity in cancer cell lines .
Antiviral Activity Assessment Investigated derivatives against HBVIdentified several derivatives with promising anti-HBV activity and favorable pharmacokinetic profiles .
Receptor Modulation Research Explored allosteric modulation of mGluRFound that certain modifications enhanced binding affinity and receptor modulation capabilities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structure and Substituent Variations

The pyrazolo[1,5-a]pyrazine core is shared across multiple compounds in the evidence, but substituents vary significantly:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrazolo[1,5-a]pyrazine 2-cyclopropyl, 3-(phenylthio)propan-1-one C₁₇H₂₀N₃OS ~314.43 (estimated)
ME-1 () Pyrazoline 3-phenyl, 5-p-tolyl, hydrazinyloxy propan-1-one C₁₉H₂₂N₄O₂ 338.40
ME-3 () Pyrazoline 4-chlorophenyl, 5-p-tolyl, hydrazinyloxy propan-1-one C₁₉H₂₁ClN₄O₂ 372.85
CAS 2034400-93-4 () Pyrazolo[1,5-a]pyrazine 3-(3-chlorophenyl)propan-1-one C₁₅H₁₆ClN₃O 289.76
Compound from Pyrazolo[1,5-a]pyrazine 6-isopropyl, 4-(tetrahydroquinoline-carbonyl)phenyl, 2-phenylethan-1-one C₂₉H₃₀N₄O₂ 519 [M+H]+ (UPLC-MS)

Key Observations :

  • The phenylthio (S-Ph) moiety in the target compound may enhance lipophilicity relative to oxygen-based side chains (e.g., hydrazinyloxy in ME-1) .

Physicochemical and Spectroscopic Data

TLC Mobility (Rf Values):
  • ME-1 : Rf 0.45 (less polar due to phenyl and p-tolyl groups)
  • ME-2 : Rf 0.38 (fluorophenyl increases polarity slightly)
  • ME-3 : Rf 0.40 (chlorophenyl further modulates polarity) .
  • Target Compound : Expected Rf < 0.40 (phenylthio group may reduce polarity compared to ME-1).
NMR and MS Trends:
  • 1H NMR : Pyrazoline derivatives (ME-1 to ME-3) show characteristic δ 1.27–1.32 ppm (methylene protons) and δ 3.65–4.84 ppm (pyrazole ring protons) . Pyrazolo-pyrazine analogs () exhibit upfield shifts for cyclopropane or aromatic protons (e.g., δ 3.69 ppm in ME-1 vs. δ 7.2–8.1 ppm for aryl groups in ) .
  • Mass Spectrometry : The target compound’s molecular ion ([M+H]+) is estimated at ~314.43, lower than the 519 [M+H]+ of the compound due to simpler substituents .

Functionalization Potential

  • Nitro Groups : highlights nitro-substituted pyrazolo-pyrimidines for further reduction to purine-like structures, a pathway less relevant to the target compound’s phenylthio group .
  • Halogenation : Chloro or bromo substituents (ME-3, ) enable cross-coupling reactions, whereas the cyclopropyl group in the target compound may limit such modifications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one?

  • Methodological Answer : Multi-step synthesis involving cyclopropane ring formation followed by pyrazolo-pyrazine core assembly is typical. For example, pyrazolo[1,5-a]pyrazine derivatives are often synthesized via condensation reactions using α,β-unsaturated ketones or aldehydes, with regioselective cyclization under controlled pH (e.g., ethanol/NaHCO₃ reflux) . Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometry, temperature, and reaction time. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity products .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.1709 Å, b = 10.6982 Å) have been resolved for related pyrazolo-pyrazine derivatives . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to assign cyclopropyl protons (δ ~1.0–2.0 ppm) and phenylthio groups (δ ~7.0–7.5 ppm).
  • MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 411.88 for C₂₂H₂₂ClN₃O₃ analogs) .

Advanced Research Questions

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use a split-split plot design with:

  • Main plots : pH levels (e.g., 2.0, 7.4, 9.0).
  • Subplots : Temperatures (e.g., 25°C, 37°C, 50°C).
  • Sub-subplots : Timepoints (0, 24, 48 hours).
    Analyze degradation products via HPLC (C18 column, acetonitrile/water mobile phase) and quantify stability using kinetic modeling (e.g., first-order decay constants). Replicate experiments (n=4) ensure statistical robustness .

Q. How can structure-activity relationship (SAR) studies be conducted to evaluate the role of the cyclopropyl and phenylthio moieties?

  • Methodological Answer :

  • Analog Synthesis : Replace cyclopropyl with methyl, ethyl, or aromatic groups. Modify phenylthio to alkylthio or heteroarylthio.
  • Bioassay Design : Test analogs in enzyme inhibition assays (e.g., kinase targets) using fluorescence polarization or radiometric methods.
  • Data Analysis : Corrogate substituent effects (e.g., logP, steric bulk) with IC₅₀ values using multivariate regression .

Q. What computational approaches are effective for predicting binding modes of this compound with biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target active sites (e.g., kinases). Validate with SCXRD data of co-crystallized ligands.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD < 2.0 Å).
  • Free Energy Calculations : MM-GBSA to rank binding affinities .

Q. How should contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodological Answer :

  • Solubility : Compare shake-flask (equilibrium) vs. kinetic solubility assays (e.g., nephelometry). Adjust buffer systems (e.g., PBS vs. simulated gastric fluid).
  • Bioavailability : Use parallel artificial membrane permeability assays (PAMPA) and in vivo PK studies (rodent models) to reconcile discrepancies. Apply ANOVA to identify batch-to-batch variability .

Specialized Methodological Questions

Q. What techniques are recommended for analyzing environmental fate and biodegradation pathways?

  • Methodological Answer :

  • Fate Studies : Use LC-MS/MS to track compound distribution in soil/water matrices. Assess abiotic degradation (hydrolysis, photolysis) under UV light (λ = 254 nm).
  • Biotransformation : Incubate with microbial consortia (e.g., Pseudomonas spp.) and identify metabolites via HRMS/MS. Apply QSAR models to predict ecotoxicity .

Q. How can regioselectivity challenges in pyrazolo-pyrazine synthesis be addressed?

  • Methodological Answer :

  • Reagent Control : Use directing groups (e.g., nitro or amino substituents) to steer cyclization.
  • Catalysis : Employ Pd(OAc)₂ or CuI to enhance regioselectivity in heterocycle formation.
  • Microwave Synthesis : Reduce side reactions via rapid, controlled heating (e.g., 150°C, 30 min) .

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